
Methyl(3-methylphenoxy)dipropylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(3-methylphenoxy)dipropylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two propyl groups, a methyl group, and a 3-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(3-methylphenoxy)dipropylsilane can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with dipropylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired silane compound by neutralizing the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including those with higher alkyl or unsaturated moieties.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(3-methylphenoxy)dipropylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl(3-methylphenoxy)dipropylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: Utilized in the production of silicone-based materials and coatings
Mécanisme D'action
The mechanism by which Methyl(3-methylphenoxy)dipropylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. The phenoxy group can also engage in π-π interactions, further influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyldimethylsilane: Similar in structure but with phenyl groups instead of propyl groups.
Trimethylsilylpropylamine: Contains a trimethylsilyl group instead of a dipropylsilane group.
Phenyltrimethoxysilane: Features methoxy groups instead of propyl groups.
Uniqueness
Methyl(3-methylphenoxy)dipropylsilane is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical properties compared to other organosilicon compounds. This uniqueness makes it valuable in specific applications where tailored reactivity and stability are required.
Propriétés
Numéro CAS |
59280-25-0 |
|---|---|
Formule moléculaire |
C14H24OSi |
Poids moléculaire |
236.42 g/mol |
Nom IUPAC |
methyl-(3-methylphenoxy)-dipropylsilane |
InChI |
InChI=1S/C14H24OSi/c1-5-10-16(4,11-6-2)15-14-9-7-8-13(3)12-14/h7-9,12H,5-6,10-11H2,1-4H3 |
Clé InChI |
HJUWXWJFQYTPJL-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](C)(CCC)OC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
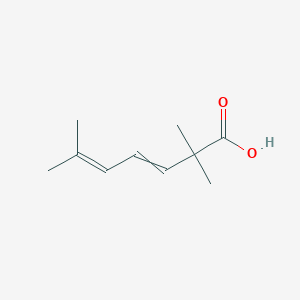
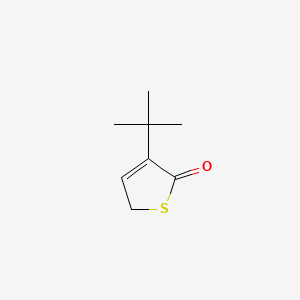
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
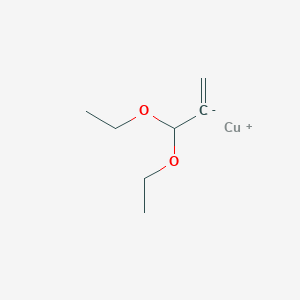
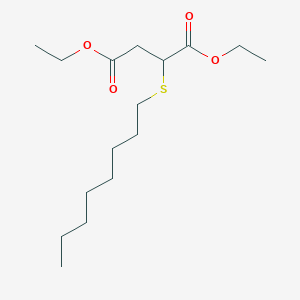
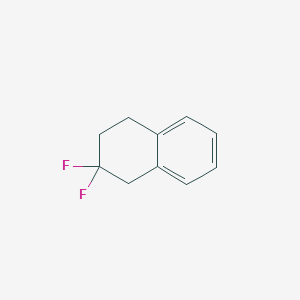
![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
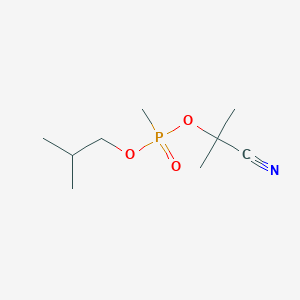
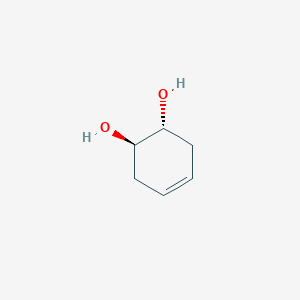
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)
![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)
